molecular formula C9H12BrNO B1528692 1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol CAS No. 1498728-16-7

1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol

Cat. No. B1528692
CAS RN: 1498728-16-7
M. Wt: 230.1 g/mol
InChI Key: DBBJLKHXJXCZPP-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol, commonly referred to as BMMA, is an organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. BMMA is a colorless liquid with a molecular formula of C9H11BrNO. It is a derivative of phenethylamine and is used in a variety of laboratory experiments and applications.

Scientific Research Applications

Metabolism and Identification of Metabolites

The study of the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats highlights the identification of various metabolites, showcasing a pathway involving deamination leading to aldehyde metabolites, which are then reduced or oxidized to corresponding alcohol and carboxylic acid metabolites. This research provides insights into metabolic pathways operative in rats for substances structurally related to 1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol (Kanamori et al., 2002).

Organic Synthesis and Catalysis

Research into the iron-catalyzed ortho-alkylation of carboxamides with 8-aminoquinoline-based aryl carboxamides in the presence of phenylmagnesium bromide indicates a method for direct ortho-alkylation, demonstrating high yields and regioselectivity, which is relevant for creating compounds with structural similarities to 1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol (Fruchey et al., 2014).

Advanced Polymer Synthesis

The development of polymers with controlled molecular architecture through a novel convergent growth approach to dendritic macromolecules is significant for materials science. Starting from benzylic bromide and progressing inward allows for precise control over the molecule's periphery, relevant for designing novel materials with potential applications in various fields, including pharmaceuticals and nanotechnology (Hawker & Fréchet, 1990).

Radical-Scavenging Activity from Marine Algae

A study on the marine red alga Symphyocladia latiuscula identified highly brominated mono- and bis-phenols with significant radical-scavenging activity. This research demonstrates the potential of naturally derived compounds, structurally related to 1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol, in pharmaceutical applications for their antioxidative properties (Duan, Li, & Wang, 2007).

Asymmetric Catalysis

Research into asymmetric catalytic hydrogenation with catalyst-substrate adducts, such as the (((R,R)-1,2-bis(phenyl-o-anisoylphosphino)ethane)(methyl (Z)-β-propyl-α-acetamidoacrylate))rhodium tetrafluoroborate, underscores the importance of structural specificity in achieving desired outcomes in synthetic chemistry, relevant to the synthesis of enantiomerically pure compounds (McCulloch et al., 1990).

properties

IUPAC Name

1-(2-bromophenyl)-2-(methylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-11-6-9(12)7-4-2-3-5-8(7)10/h2-5,9,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBJLKHXJXCZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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